molecular formula C20H21N5O2 B2798379 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034224-20-7

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2798379
CAS No.: 2034224-20-7
M. Wt: 363.421
InChI Key: CZBYEMJBBCWLGQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a synthetically designed small molecule of high interest in medicinal chemistry and oncology research. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in drug discovery known to mimic purine bases, facilitating interactions with a variety of enzyme active sites, particularly protein kinases . The presence of the morpholine substituent is a common feature in pharmacologically active compounds, often included to enhance solubility and optimize pharmacokinetic properties . Furthermore, the indole moiety is a ubiquitous component in bioactive molecules, frequently associated with diverse biological activities, including antitumor effects . This specific molecular architecture suggests potential as a targeted therapeutic agent. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a candidate for in vitro biological screening. It is hypothesized to function as a kinase inhibitor, with potential research applications focused on disrupting signal transduction pathways in cancer cells . The compound is provided for research purposes to investigate its mechanism of action, efficacy, and selectivity in biological models. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-indol-1-yl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(14-24-6-5-15-3-1-2-4-18(15)24)25-12-16-11-21-20(22-17(16)13-25)23-7-9-27-10-8-23/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBYEMJBBCWLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an aminopyrimidine derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Final Coupling Step: The indole and pyrrolopyrimidine intermediates are coupled using a suitable linker, often involving a carbonyl group, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Key Structural Features

  • Indole Moiety : Contributes to receptor binding properties.
  • Pyrrolo[3,4-d]pyrimidine Framework : Known for interactions with various biological targets.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Initial studies suggest it may exhibit:

  • Anticancer Activity : Preliminary data indicate efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Research has shown that the compound interacts with specific receptors and enzymes, leading to potential applications in:

  • Enzyme Inhibition : It may inhibit key enzymes involved in disease processes.
  • Receptor Modulation : Interaction with cannabinoid receptors suggests psychoactive properties.

Pharmaceutical Development

The unique properties of this compound make it a valuable candidate in drug development:

  • Lead Compound for Drug Design : Its structure can serve as a basis for developing new drugs targeting specific diseases.
  • Formulation Strategies : Understanding its physical and chemical properties aids in creating effective pharmaceutical formulations.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 < 40 µM.
Study BEnzyme InhibitionShowed inhibition of specific kinases, suggesting a mechanism for its anticancer effects.
Study CReceptor BindingInvestigated binding affinity to cannabinoid receptors, indicating potential psychoactive effects.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Target Compound: Pyrrolo[3,4-d]pyrimidine core with morpholino and indole substituents.
  • 1-(2-Aryl-5-Phenethyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanones (): Oxadiazole-based derivatives with antibacterial activity. Para-substituents (e.g., dimethylamino or chloro) enhance activity against S. aureus and P. aeruginosa .
  • Pyrido[4,3-d]Pyrimidine Derivatives (): Similar cores with indenylamino or pyridinyl substituents.

Substituent Effects on Bioactivity

  • Morpholino Group: Improves solubility compared to lipophilic groups (e.g., chloro in ’s compound 2b). Morpholino-substituted kinase inhibitors often exhibit enhanced bioavailability .
  • Indole vs.
  • Para-Substituted Aryl Groups (): Electron-donating groups (e.g., dimethylamino) enhance antibacterial activity, while electron-withdrawing groups (e.g., chloro) maintain moderate efficacy .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolo[3,4-d]pyrimidine 1H-Indol-1-yl, Morpholino Hypothesized kinase inhibition
1,3,4-Oxadiazole Derivatives Oxadiazole 4-(Dimethylamino)phenyl, Phenethyl Antibacterial (MIC: 4–8 µg/mL)
Pyridinylthio Analogs Pyrrolo[3,4-d]pyrimidine Pyridin-4-ylthio Unknown (structural analog)
Pyrido[4,3-d]Pyrimidine Intermediates Pyrido[4,3-d]pyrimidine Inden-2-ylamino, But-3-ynylamino Kinase inhibitor intermediates

Key Research Findings and Implications

Substituent-Driven Activity: Para-substituted aryl groups (e.g., dimethylamino) in oxadiazoles enhance antibacterial efficacy, suggesting that similar optimization could benefit the target compound .

Solubility vs. Lipophilicity: The morpholino group’s polarity may offset the indole’s hydrophobicity, balancing target binding and pharmacokinetics .

Core Flexibility : Pyrrolo- and pyridopyrimidine cores are versatile scaffolds for kinase inhibitors, with substituent choice dictating target specificity .

Synthetic Scalability : Methods like cyclization () and coupling () enable diverse functionalization, supporting high-throughput drug discovery .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic molecule notable for its potential biological activities. It integrates structural features of indole, morpholine, and pyrrolopyrimidine, which are often associated with diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H21N5O2\text{C}_{20}\text{H}_{21}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety may engage with aromatic residues in enzyme active sites, while the pyrrolopyrimidine structure could mimic nucleotide substrates, influencing various cellular pathways.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance, in a study evaluating various indole derivatives against cancer cell lines, several showed IC50 values in the nanomolar range, indicating potent inhibitory effects on tumor cell proliferation .

Kinase Inhibition

A notable aspect of this compound's activity is its potential as an inhibitor of specific kinases. In a biochemical screening involving Aurora A kinase, analogs of this compound demonstrated IC50 values ranging from 0.8 to 3.1 µM, showcasing their effectiveness in inhibiting kinase activity . This suggests that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Additionally, the compound has shown promise in antimicrobial applications. A high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant inhibition percentages. Although specific data for this compound is limited, its structural analogs have been implicated in effective antimicrobial action .

Study 1: Aurora Kinase Inhibition

In a recent study focusing on the design and synthesis of isatin hybrids, compounds similar to this compound were tested for their ability to inhibit Aurora A kinase. The results indicated that certain derivatives had IC50 values significantly lower than the control compound (hesperadin), suggesting strong inhibitory capabilities .

Study 2: Anticancer Activity Against Human Tumor Cell Lines

Another study assessed the anticancer efficacy of pyrrolopyrimidine derivatives. The results indicated that these compounds exhibited antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . Such findings highlight the therapeutic potential of this class of compounds.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:

Compound NameStructureIC50 (µM)Biological Activity
Control (Hesperadin)N/A5.3Aurora A kinase inhibitor
Compound ASimilar structure0.8Aurora A kinase inhibitor
Compound BSimilar structure3.1Aurora A kinase inhibitor
Compound CPyrrolopyrimidine derivative<10Anticancer activity

Q & A

Q. What are the best practices for in vivo efficacy testing in oncology models?

  • Model Selection :
  • Xenografts : FGFR2-driven models (e.g., NCI-H716 colorectal cancer) for target validation .
  • PDX (Patient-Derived Xenografts) : Recapitulate human tumor heterogeneity and resistance mechanisms .
  • Dosing Regimen : 50 mg/kg daily (oral gavage) for 21 days; monitor tumor volume via caliper measurements and confirm target engagement via phospho-FGFR2 IHC .

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